Hepatic Uptake: <0.01% Dose Retained at 1 Day vs 33% for TeBDF—A >3,000-Fold Difference
In a direct head-to-head oral exposure study in C57BL/6J mice, TrBDF exhibited hepatic retention of <0.01% of the administered dose at 1 day post-exposure, compared with 33% for 2,3,7,8-tetrabromodibenzofuran (TeBDF), 29% for 1,2,3,7,8-pentabromodibenzofuran (PeBDF), and 42% for 2,3,7-tribromo-8-chlorodibenzofuran (TrBCDF). The prototypical dioxin TCDD showed 84% hepatic uptake [1]. This >3,000-fold difference demonstrates that the absence of the 2,3,7,8-substitution pattern virtually abolishes hepatic sequestration.
| Evidence Dimension | Hepatic retention (% of administered dose at 1 day post oral gavage) |
|---|---|
| Target Compound Data | <0.01% |
| Comparator Or Baseline | TeBDF: 33%; PeBDF: 29%; TrBCDF: 42%; TCDD: 84% |
| Quantified Difference | >3,000-fold lower than TeBDF; >2,900-fold lower than PeBDF; >4,200-fold lower than TrBCDF; >8,400-fold lower than TCDD |
| Conditions | Single oral gavage; C57BL/6J mice; pooled liver samples (5–6 per group); 1 day post-exposure; GC-HRMS quantification |
Why This Matters
Researchers requiring a non-bioaccumulative PBDF congener for toxicokinetic studies or as a negative control in hepatic sequestration assays should select TrBDF over any 2,3,7,8-substituted analog.
- [1] Tue NM, Goto A, Kimura E, Maekawa F, Uramaru N, Kunisue T, Suzuki G. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. Toxics. 2024;12(9):656. View Source
